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molecular formula C11H11BrN2 B1280742 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine CAS No. 228710-82-5

5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine

Cat. No. B1280742
M. Wt: 251.12 g/mol
InChI Key: QWMFKVNJIYNWII-UHFFFAOYSA-N
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Patent
US07067541B2

Procedure details

2,5-hexanedione (46.2 g, 0.41 mol) was added to a suspension of 2-amino-5-bromopyridine (50.0 g, 0.29 mol) and the reaction heated to reflux for 24 hours under Dean and Stark conditions. para-Toluene sulfonic acid (100 mg) was added and the reaction was refluxed for a further 18 hours. 8 ml of water were removed, so the reaction was cooled to room temperature, washed with water (100 ml) and passed through a plug of silica gel, eluting with toluene. The eluent was concentrated in vacuo and the residue dissolved in pentane:dichloromethane (1:1 by volume) and passed through a plug of silica gel, eluting with pentane:dichloromethane (1:1 by volume). The eluent was concentrated in vacuo to give a red liquid, which solidified on standing. The solid was recrystallised from isopropanol to give the title compound as a pale yellow solid (54.4 g).
Quantity
46.2 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=O)[CH2:3][CH2:4][C:5](=O)[CH3:6].[NH2:9][C:10]1[CH:15]=[CH:14][C:13]([Br:16])=[CH:12][N:11]=1>C1(C)C=CC(S(O)(=O)=O)=CC=1>[Br:16][C:13]1[CH:14]=[CH:15][C:10]([N:9]2[C:2]([CH3:1])=[CH:3][CH:4]=[C:5]2[CH3:6])=[N:11][CH:12]=1

Inputs

Step One
Name
Quantity
46.2 g
Type
reactant
Smiles
CC(CCC(C)=O)=O
Name
Quantity
50 g
Type
reactant
Smiles
NC1=NC=C(C=C1)Br
Step Two
Name
Quantity
100 mg
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 24 hours under Dean and Stark conditions
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was refluxed for a further 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
8 ml of water were removed
WASH
Type
WASH
Details
washed with water (100 ml)
WASH
Type
WASH
Details
eluting with toluene
CONCENTRATION
Type
CONCENTRATION
Details
The eluent was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in pentane:dichloromethane (1:1 by volume)
WASH
Type
WASH
Details
eluting with pentane:dichloromethane (1:1 by volume)
CONCENTRATION
Type
CONCENTRATION
Details
The eluent was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a red liquid, which
CUSTOM
Type
CUSTOM
Details
The solid was recrystallised from isopropanol

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=NC1)N1C(=CC=C1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 54.4 g
YIELD: CALCULATEDPERCENTYIELD 74.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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